molecular formula C8H6BrNO3S B2730390 6-Bromo-1,1-dioxo-2,3-dihydro-1lambda6,3-benzothiazin-4-one CAS No. 2228818-91-3

6-Bromo-1,1-dioxo-2,3-dihydro-1lambda6,3-benzothiazin-4-one

Katalognummer B2730390
CAS-Nummer: 2228818-91-3
Molekulargewicht: 276.1
InChI-Schlüssel: MRCFBGJXYMYDFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“6-Bromo-1,1-dioxo-2,3-dihydro-1lambda6,3-benzothiazin-4-one” is a chemical compound with various applications in scientific experiments. Its IUPAC name is 6-bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide .


Molecular Structure Analysis

The molecular formula of this compound is C8H6BrNO3S. The InChI code, which represents the structure of the molecule, is 1S/C8H7BrO2S/c9-7-2-1-6-3-4-12(10,11)8(6)5-7/h1-2,5H,3-4H2 .


Physical And Chemical Properties Analysis

This compound appears as a powder . Its molecular weight is 247.11 . More detailed physical and chemical properties might be available in specialized chemical databases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Applications

The compound is used in the synthesis of various derivatives for potential anticancer applications. For instance, it has been used in designing and synthesizing new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents. These compounds have been tested for their efficacy as EGFR inhibitors and in vitro cytotoxicity against human cancer cell lines, showing significant potential in cancer therapy (Allam et al., 2020).

Pharmacological Characterization

This compound has been characterized pharmacologically in studies like the one conducted on 6-Bromo-3'-nitroflavone, a synthetic flavonoid derivative. This research provided detailed insights into its interactions with benzodiazepine receptors and its potential anxiolytic-like effects, demonstrating its significance in the field of neuroscience and pharmacology (Wolfman et al., 1998).

Bromination and Nitration Research

Research on the bromination and nitration of various analogs, including the 6-bromo derivative, has been conducted to understand its chemical properties and potential applications in organic synthesis (Hanson et al., 2003).

Synthesis of Thiazolidones

Studies have been done on the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones, where the 6-bromo analogues were noted for their activity as CNS depressants, muscle relaxants, and anticonvulsants (Shyam & Tiwari, 1977).

Novel Synthesis and Antimicrobial Activity

In another domain, novel synthesis and antimicrobial activity of 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles have been explored. These studies demonstrate the compound's potential in developing new antimicrobial agents (Bhagat et al., 2012).

Ligand-Free Copper-Catalyzed Synthesis

Research has also been conducted on ligand-free copper-catalyzed synthesis of substituted benzimidazoles, 2-aminobenzimidazoles, 2-aminobenzothiazoles, and benzoxazoles, showcasing its utility in efficient, general, and environmentally friendly synthesis methods (Saha et al., 2009).

Reactions and Antibacterial Activity

Studies on the reactions and antibacterial activity of 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One have been carried out, contributing to the understanding of its use in synthesizing compounds with significant antibacterial properties (Abdel-Aziem et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Eigenschaften

IUPAC Name

6-bromo-1,1-dioxo-2,3-dihydro-1λ6,3-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3S/c9-5-1-2-7-6(3-5)8(11)10-4-14(7,12)13/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCFBGJXYMYDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=O)C2=C(S1(=O)=O)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.